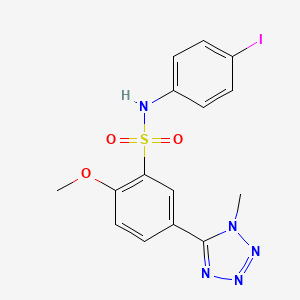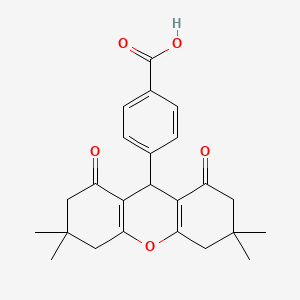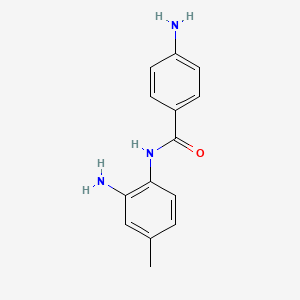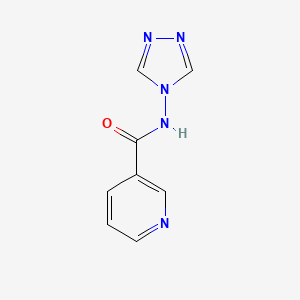![molecular formula C15H10N2O5S B3479665 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3479665.png)
5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione, also known as MNPD-T, is a thiazolidinedione derivative that has gained significant interest in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties and has shown promising results in various preclinical studies.
Wirkmechanismus
The mechanism of action of 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In diabetes, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione improves insulin sensitivity by activating the AMPK pathway and inhibiting the NF-κB pathway. In inflammation, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has shown several biochemical and physiological effects in preclinical studies. In cancer cells, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In diabetes, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione improves insulin sensitivity, reduces blood glucose levels, and protects against diabetic complications. In inflammation, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione inhibits the production of pro-inflammatory cytokines, reduces inflammation, and protects against tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione in lab experiments include its high potency, selectivity, and low toxicity. 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent. However, the limitations of using 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione in lab experiments include its limited solubility, stability, and bioavailability. These factors may affect the efficacy of 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione. One direction is to investigate the pharmacokinetics and pharmacodynamics of 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione in vivo to determine its efficacy and safety. Another direction is to optimize the synthesis of 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione to improve its solubility, stability, and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione and its potential therapeutic applications in other diseases. Finally, clinical trials are needed to evaluate the efficacy and safety of 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione in humans.
Conclusion
In conclusion, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has shown promising results in various preclinical studies for its potential therapeutic applications in cancer, diabetes, and inflammation. 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has multiple mechanisms of action and has demonstrated several biochemical and physiological effects. While 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has advantages in lab experiments, it also has limitations that need to be addressed. Future research directions for 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione include investigating its pharmacokinetics and pharmacodynamics, optimizing its synthesis, elucidating its mechanism of action, and conducting clinical trials.
Wissenschaftliche Forschungsanwendungen
5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has been investigated for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has shown promising anticancer activity by inducing apoptosis and inhibiting the growth of cancer cells. In diabetes research, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has shown potential as a hypoglycemic agent by improving insulin sensitivity and reducing blood glucose levels. In inflammation research, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(5E)-5-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5S/c1-8-2-3-9(17(20)21)6-11(8)12-5-4-10(22-12)7-13-14(18)16-15(19)23-13/h2-7H,1H3,(H,16,18,19)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPOGRXMFXMBSG-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3479591.png)


![3-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3479610.png)
![dimethyl 5-[(3-chloro-4-ethoxybenzoyl)amino]isophthalate](/img/structure/B3479614.png)
![dimethyl 5-[(3-bromo-4-ethoxybenzoyl)amino]isophthalate](/img/structure/B3479615.png)
![methyl 3-{[3-(benzoylamino)benzoyl]amino}benzoate](/img/structure/B3479623.png)


![4-[5-[(diisobutylamino)sulfonyl]-2-(2-furyl)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B3479637.png)
![4-({5-[(4-chlorophenyl)sulfonyl]-2-methylphenyl}sulfonyl)morpholine](/img/structure/B3479642.png)


![ethyl 5-acetyl-2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B3479680.png)